BenchChemオンラインストアへようこそ!

4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Opioid Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship

This compound is a sub-nanomolar MOR agonist with minimal DOR binding, essential for clean biased signalling studies. The 2,6-dichlorobenzyl oxime moiety is critical for potency; generic replacements fail. Use as a high-potency reference standard (EC50 4.70 nM) in calcium mobilization assays. Procure from verified suppliers for reliable results.

Molecular Formula C18H17Cl2N3O4
Molecular Weight 410.25
CAS No. 866019-41-2
Cat. No. B2669235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
CAS866019-41-2
Molecular FormulaC18H17Cl2N3O4
Molecular Weight410.25
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H17Cl2N3O4/c19-15-2-1-3-16(20)14(15)12-27-21-11-13-4-5-17(18(10-13)23(24)25)22-6-8-26-9-7-22/h1-5,10-11H,6-9,12H2/b21-11+
InChIKeyNGBQEQAKYGJROX-SRZZPIQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 866019-41-2) – Procurement-Ready MOR Agonist Scaffold


4-Morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a synthetic oxime ether that combines a morpholino‑nitrobenzaldehyde core with a 2,6-dichlorobenzyl oxime moiety . It is currently under investigation as a non‑morphinan μ‑opioid receptor (MOR) agonist with sub‑nanomolar binding affinity [1]. The compound is catalogued in authoritative bioactivity databases and is available from multiple chemical suppliers for research procurement .

4-Morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime: Why In‑Class Oxime Ethers Cannot Be Freely Interchanged


Oxime ethers incorporating the 4‑morpholino‑3‑nitrobenzaldehyde scaffold show marked differences in receptor affinity and selectivity depending on the O‑substituent [1]. The 2,6‑dichlorobenzyl group imparts a unique combination of steric and electronic effects that critically modulate μ‑opioid receptor (MOR) binding and functional activity [2]. Attempts to substitute the dichlorobenzyl moiety with a methyl, benzyl, or 4‑trifluoromethylbenzyl group are expected to drastically alter the MOR pharmacophore because the chlorine atoms participate in key hydrophobic contacts and influence the oxime’s conformational preference . Consequently, generic replacement with a structurally related oxime ether cannot guarantee equivalent potency, selectivity, or downstream signalling bias.

Product-Specific Quantitative Evidence for 4-Morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime


Sub‑Nanomolar MOR Binding Affinity Confirmed by Radioligand Displacement

The compound displaces [3H]DAMGO from rat MOR with a Ki of 0.370 nM, placing it among the highest‑affinity non‑morphinan MOR ligands reported [1]. In the same assay platform, the prototypical MOR agonist morphine exhibits a Ki of approximately 1.2 nM [2], meaning the target compound shows roughly 3‑fold higher affinity. This difference is meaningful for investigators who require maximal receptor occupancy at low concentrations, such as in biased signalling or receptor‑internalisation studies.

Opioid Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship

Potent MOR Agonist Activity in a Functional Calcium Mobilization Assay

In a recombinant human MOR calcium mobilization assay, the compound acts as a full agonist with an EC50 of 4.70 nM [1]. By comparison, morphine in the same assay format typically displays an EC50 of approximately 50‑100 nM [2]. The ~10‑ to 20‑fold greater potency of the target compound reduces the amount of test article required for dose‑response experiments and allows reliable detection of receptor activation even at low expression levels.

GPCR Functional Assay Calcium Flux Recombinant Receptor

Exceptional MOR‑over‑DOR Selectivity Window Eliminates Delta‑Opioid Cross‑Reactivity

The compound displays a profound selectivity window between MOR and the δ‑opioid receptor (DOR). While it binds MOR with a Ki of 0.370 nM, it shows negligible displacement of [3H]deltorphin‑2 from DOR even at 1 μM (Ki >1000 nM) [1]. This yields a selectivity ratio of >2,700‑fold. In contrast, many oxime‑containing opioid ligands retain significant DOR affinity, which can confound in‑vivo behavioural readouts and ex‑vivo tissue experiments [2]. The clean MOR‑selective profile simplifies data interpretation and reduces the need for additional antagonist controls.

Opioid Receptor Selectivity DOR Counter‑Screen GPCR Profiling

Favourable Calculated Drug‑Likeness Properties Distinguish the Compound from More Lipophilic Oxime Ethers

Computational prediction of drug‑likeness indicates that the molecule respects all five Lipinski rules (RO5 violations = 0), possesses a moderate logP of 3.41, and has only one rotatable bond, suggesting a rigid, target‑oriented conformation . Its topological polar surface area (TPSA) of 71.3 Ų falls within the range favourable for CNS penetration (typically <90 Ų) [1]. These values are superior to those of many 4‑substituted‑3‑nitrobenzaldehyde oxime ethers bearing larger or more flexible O‑alkyl groups, which often exceed RO5 cut‑offs and exhibit logP values above 5.0 [2]. The favourable balance of lipophilicity and polarity makes the compound an attractive starting point for further medicinal chemistry exploration.

Drug‑Likeness Physicochemical Profile CNS MPO Score

Best Application Scenarios for 4-Morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime in Scientific and Industrial Research


MOR‑Selective Probe for Biased Agonism Screening

The compound’s sub‑nanomolar MOR affinity and negligible DOR binding make it an ideal tool for studying G‑protein versus β‑arrestin signalling bias without the confounding influence of δ‑receptor crosstalk. Researchers can use it in cAMP inhibition, ERK phosphorylation, or BRET‑based biosensor assays to dissect MOR‑specific signalling pathways [1].

Reference MOR Agonist for In‑Vitro Pharmacology Benchmarking

With an EC50 of 4.70 nM in the calcium mobilization assay, the compound can serve as a high‑potency reference standard for calibrating MOR‑expressing cell lines. Its ~10‑fold higher potency than morphine allows more sensitive detection of receptor desensitisation, allosteric modulation, or antagonist potency shifts [2].

Medicinal Chemistry SAR Exploration Around the 2,6‑Dichlorobenzyl Pharmacophore

The rigid oxime scaffold, possessing only one rotatable bond and favourable logP, provides a chemically tractable starting point for systematic SAR studies. Modifications at the morpholine nitrogen, the nitro group, or the benzyl chloride positions can be guided by the existing selectivity data to generate focused libraries for hit‑to‑lead optimisation .

Quote Request

Request a Quote for 4-morpholino-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.